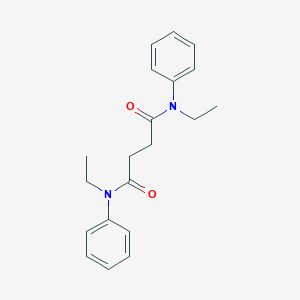

N,N'-Diethyl-N,N'-diphenylsuccinamide

説明

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for the compound is N,N′-diethyl-N,N′-diphenylbutanediamide , reflecting its four-carbon succinamide backbone substituted with ethyl and phenyl groups at both terminal nitrogen atoms. Alternative designations include:

| Property | Value |

|---|---|

| Molecular Formula | C~20~H~24~N~2~O~2~ |

| Molecular Weight | 324.423 g/mol |

| CAS Registry Number | 131851-63-3 |

| ChemSpider ID | 1404565 |

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for N,N'-diethyl-N,N'-diphenylsuccinamide remains unreported, analogous succinamide derivatives exhibit planar amide groups and twisted ethyl/phenyl substituents. For example:

- In N,N′-diethyl-N,N′-diphenylurea , phenyl groups adopt a trans configuration relative to the carbonyl oxygen, with nitrogen hybridization intermediate between trigonal and tetrahedral.

- Diethyl dioxalamates demonstrate torsional angles of 152–166° between aromatic rings and side chains, suggesting similar steric hindrance in this compound.

Predicted Structural Features :

Spectroscopic Fingerprint Analysis

FT-IR Spectroscopy

Key absorption bands (predicted):

- Amide I (C=O stretch) : 1640–1680 cm⁻¹.

- N-H stretch : 3300–3450 cm⁻¹ (broad, if non-symmetrical).

- Aromatic C-H : 3050–3100 cm⁻¹.

NMR Spectroscopy

- ¹H NMR (CDCl₃) :

- ¹³C NMR :

Mass Spectrometry

Computational Chemistry Insights

DFT studies on related succinamides reveal:

- Conformational Preferences : Syn and anti conformers differ by ~5.6 kcal/mol in energy, with syn forms stabilized by intramolecular hydrogen bonds (e.g., N-H···O=C).

- Electrostatic Potential : Negative charge localized on carbonyl oxygens, facilitating interactions with electrophilic sites.

Table 1: DFT-Computed Parameters for Analogous Succinamides

| Parameter | Syn Conformer | Anti Conformer |

|---|---|---|

| Energy (kcal/mol) | 0.0 | +5.6 |

| C=O···H-N Distance (Å) | 2.1 | 3.4 |

| Torsion Angle (°) | 162–178 | 152–166 |

特性

分子式 |

C20H24N2O2 |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

N,N//'-diethyl-N,N//'-diphenylbutanediamide |

InChI |

InChI=1S/C20H24N2O2/c1-3-21(17-11-7-5-8-12-17)19(23)15-16-20(24)22(4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

InChIキー |

PJOBXNUJHQBTRC-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)CCC(=O)N(CC)C2=CC=CC=C2 |

正規SMILES |

CCN(C1=CC=CC=C1)C(=O)CCC(=O)N(CC)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Key Compounds:

This compound

- Substituents: Ethyl (C₂H₅) and phenyl (C₆H₅) groups.

- Molecular Weight: 324 g/mol (calculated).

- Key Feature: Aromatic phenyl groups may enhance π-π interactions in drug design.

N,N’-Dimethyl-N,N’-dioctylsuccinamide

- Substituents: Methyl (CH₃) and octyl (C₈H₁₇) groups.

- Molecular Weight: ~448 g/mol (calculated).

- Key Feature: Long alkyl chains improve lipophilicity, favoring metal ion extraction .

N,N,N',N'-Tetra(n-butyl)succindiamide (TBSA) Substituents: Four n-butyl (C₄H₉) groups. Molecular Weight: ~534 g/mol (calculated).

N,N-(Diphenylsulfonyl)succinamide

- Substituents: Phenylsulfonyl (C₆H₅SO₂) groups.

- Melting Point: 235–237°C (experimentally determined).

- Key Feature: Sulfonyl groups increase thermal stability and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。